

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

Cat. No.: B1350530

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate**

This guide provides a comprehensive technical overview of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural elucidation, physicochemical properties, synthesis, and its potential as a versatile scaffold for therapeutic agent discovery.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical sciences.^{[1][2][3]} Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.^{[1][4][5][6]} **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** is a synthetically valuable derivative, functionalized with key reactive groups that make it an ideal starting point for the development of novel chemical entities. This guide will meticulously dissect its molecular architecture, providing the foundational knowledge necessary for its application in research and development.

Molecular Identity and Physicochemical Profile

The precise arrangement of atoms and functional groups in **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** dictates its chemical behavior and therapeutic potential.

IUPAC Name: **ethyl 4-chloro-8-cyanoquinoline-3-carboxylate**^[7] CAS Number: 77173-67-2^[7] Molecular Formula: C₁₃H₉ClN₂O₂^[7]

Canonical SMILES: CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl^[7]

The structure features a planar quinoline core. At position 3, an ethyl carboxylate group is attached, which influences the molecule's solubility and potential for hydrogen bonding. The chlorine atom at position 4 is a critical feature; it activates the position for nucleophilic aromatic substitution, serving as a key handle for synthetic diversification. At position 8, the cyano (nitrile) group acts as a strong electron-withdrawing group, modulating the electronic properties of the entire ring system.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	260.67 g/mol	[7]
Monoisotopic Mass	260.0352552 Da	[7][8]
XLogP3	2.8	[7]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Polar Surface Area	63 Å ²	[7]

Data sourced from the PubChem database.^[7]

Structural Elucidation: Spectroscopic and Crystallographic Insights

The confirmation of the molecular structure of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** relies on a combination of modern analytical techniques. While specific experimental data for this exact compound is not publicly available, we can infer its characteristic spectral features with high confidence based on established principles and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of 7.5-9.0 ppm. The proton at position 2 would likely appear as a sharp singlet at the most downfield region due to the deshielding effects of the adjacent nitrogen and carboxylate group. The protons on the benzo- portion of the ring would exhibit characteristic coupling patterns (doublets, triplets). The ethyl group would present as a quartet for the methylene protons (CH_2) around 4.5 ppm and a triplet for the methyl protons (CH_3) around 1.4 ppm.
- ^{13}C NMR: The carbon spectrum would show a signal for the ester carbonyl carbon around 164 ppm and the nitrile carbon around 115-120 ppm. The aromatic carbons would resonate between 120-150 ppm, with quaternary carbons (like C4-Cl and C8-CN) being identifiable by their lack of attached protons in a DEPT experiment.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the elemental composition. The expected monoisotopic mass is 260.0353 Da.^[7]^[8] The mass spectrum would display a characteristic isotopic pattern for a molecule containing one chlorine atom, with an $[\text{M}+2]^+$ peak approximately one-third the intensity of the molecular ion peak $[\text{M}]^+$.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

- C≡N stretch: A sharp, intense absorption band is expected around 2220-2240 cm^{-1} for the cyano group.
- C=O stretch: A strong absorption from the ester carbonyl group would appear around 1720-1740 cm^{-1} .

- C=N and C=C stretch: Multiple bands in the 1500-1620 cm^{-1} region would correspond to the aromatic quinoline ring.
- C-O stretch: A signal for the ester C-O bond would be present in the 1100-1300 cm^{-1} range.
- C-Cl stretch: A band in the fingerprint region, typically 700-800 cm^{-1} , would indicate the carbon-chlorine bond.

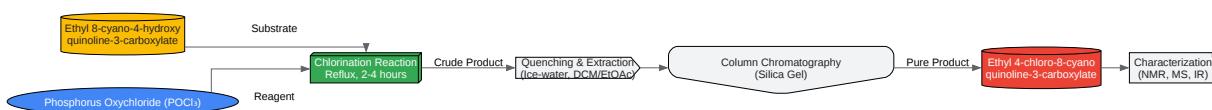
X-ray Crystallography

While the crystal structure for this specific molecule is not reported, analysis of similar compounds like ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate suggests key structural features.^{[9][10]} The quinoline ring system is expected to be essentially planar. The ethyl carboxylate group would likely be twisted out of the plane of the quinoline ring to minimize steric hindrance.^{[10][11]} Intermolecular interactions in the solid state would likely be governed by π - π stacking of the aromatic rings.^{[9][11]}

Validated Synthesis Protocol

The synthesis of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** typically proceeds from its 4-hydroxy (or 4-oxo) precursor. The following protocol is a robust and widely adopted method for this class of transformation.

Workflow: Synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology

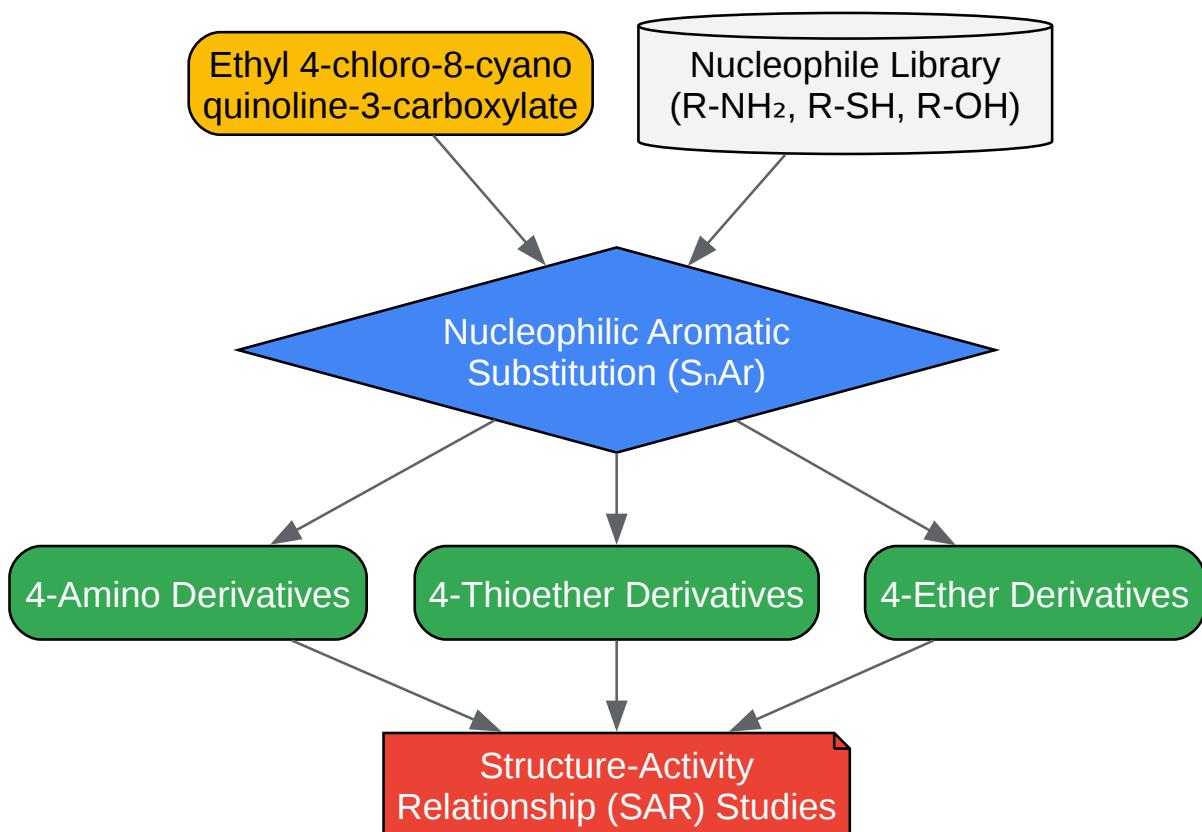
- **Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate (1.0 eq).
- **Reagent Addition:** Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl_3 , ~10 eq). The POCl_3 serves as both the chlorinating agent and the solvent.
 - **Causality:** POCl_3 is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the 4-quinolone tautomer, converting it into a good leaving group which is subsequently displaced by a chloride ion to form the 4-chloroquinoline.
- **Reaction:** Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl_3 . The crude product often precipitates as a solid.
 - **Trustworthiness:** This quenching step is critical for safety and for isolating the product. The resulting aqueous solution will be strongly acidic.
- **Extraction:** Neutralize the aqueous slurry carefully with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
- **Validation:** Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy, comparing the data to the expected values described in Section 3.

Reactivity, Derivatization, and Therapeutic Potential

The true value of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** lies in its potential as a molecular scaffold. The C4-chloro group is the primary site of reactivity, making it an excellent electrophile for nucleophilic aromatic substitution (S_nAr) reactions.

This reactivity allows for the systematic synthesis of large libraries of 4-substituted quinoline derivatives by introducing various nucleophiles, such as amines, thiols, or alcohols. This strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).^[12]

Diagram: Scaffold Derivatization Strategy



[Click to download full resolution via product page](#)

Caption: Derivatization of the core scaffold via S_nAr reactions.

The broader class of quinoline-3-carboxylate derivatives has shown significant promise as antiproliferative agents against various cancer cell lines.^{[4][5][13]} The mechanism often involves the induction of apoptosis.^[5] By systematically replacing the 4-chloro group,

researchers can fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles (ADMET). The cyano group at the 8-position can also be further manipulated or utilized for its electron-withdrawing and potential hydrogen-bonding capabilities.

Conclusion

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is more than a simple chemical compound; it is a highly valuable and versatile platform for innovation in drug discovery. Its molecular structure, characterized by a planar aromatic core and strategically placed functional groups, provides a robust foundation for synthetic exploration. The well-defined methods for its synthesis and the predictable reactivity of its 4-chloro position empower chemists to generate diverse molecular libraries. As research into quinoline-based therapeutics continues to grow, this scaffold is poised to play a crucial role in the development of next-generation agents to combat a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate | C13H9ClN2O2 | CID 3761179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (C13H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 9. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350530#ethyl-4-chloro-8-cyanoquinoline-3-carboxylate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

